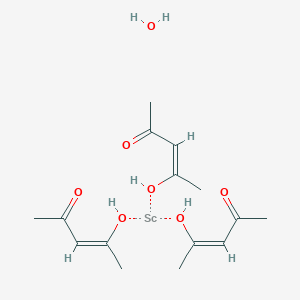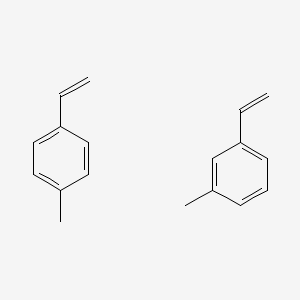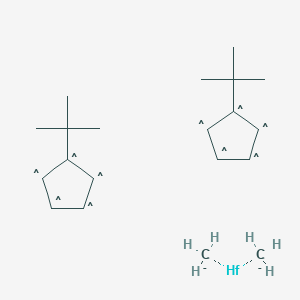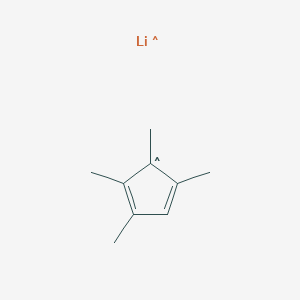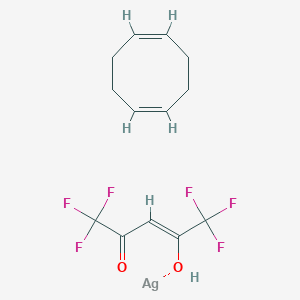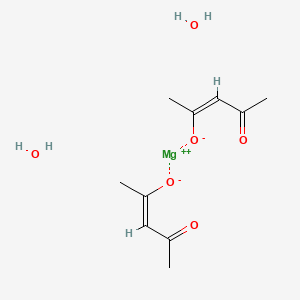
Ruthenium(III) bromide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium(III) bromide hydrate is a chemical compound composed of ruthenium and bromine, with the molecular formula RuBr₃·xH₂O. It is a dark brown solid that decomposes above 400°C . This compound is known for its catalytic properties and is used in various chemical syntheses .
Preparation Methods
Ruthenium(III) bromide hydrate can be synthesized by reacting ruthenium metal with bromine at high temperature and pressure (720 K and 20 bar) . The reaction is as follows:
2Ru+3Br2→2RuBr3
Chemical Reactions Analysis
Ruthenium(III) bromide hydrate undergoes several types of chemical reactions, including:
Oxidation: It acts as a catalyst in oxidation reactions.
Reduction: It can be reduced to lower oxidation states of ruthenium.
Substitution: It can participate in substitution reactions where bromide ions are replaced by other ligands.
Common reagents used in these reactions include bromine, chlorine, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ruthenium(III) bromide hydrate is used extensively in scientific research due to its catalytic properties. Some of its applications include:
Mechanism of Action
The mechanism by which ruthenium(III) bromide hydrate exerts its effects involves its ability to act as a catalyst. In biological systems, ruthenium complexes can interact with DNA, proteins, and other cellular components, leading to various biological effects such as apoptosis and inhibition of cell proliferation . The molecular targets and pathways involved include DNA binding and the generation of reactive oxygen species .
Comparison with Similar Compounds
Ruthenium(III) bromide hydrate can be compared with other similar compounds such as:
Ruthenium(III) chloride: Similar in structure and properties, but with chloride ions instead of bromide.
Rhodium(III) bromide: Another bromide compound of a platinum group metal, but with rhodium instead of ruthenium.
Iron(III) bromide: A bromide compound of iron, used in different catalytic applications.
Properties
IUPAC Name |
tribromoruthenium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMMCGISKBNZES-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br[Ru](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H2ORu |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)
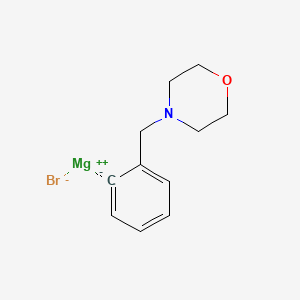
![[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution](/img/structure/B6288966.png)
